(4-Bromophenyl)triphenylsilane

Overview

Description

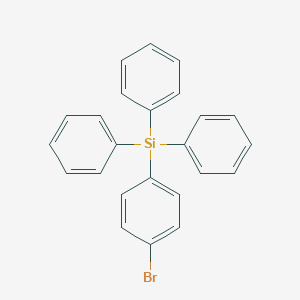

(4-Bromophenyl)triphenylsilane is an organosilicon compound with the molecular formula C24H19BrSi It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a silicon atom that is connected to three additional phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with 4-bromophenylmagnesium bromide (a Grignard reagent) under an inert atmosphere. The reaction typically proceeds as follows:

Preparation of 4-bromophenylmagnesium bromide: This is achieved by reacting 4-bromobromobenzene with magnesium in anhydrous ether.

Reaction with triphenylsilane: The prepared Grignard reagent is then reacted with triphenylsilane to form this compound.

The reaction conditions generally include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and Grignard reactions are applied. Industrial processes would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)triphenylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. Conditions typically involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out in solvents like toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include (4-alkoxyphenyl)triphenylsilane or (4-aminophenyl)triphenylsilane.

Cross-Coupling Reactions: Products include biaryl compounds with various substituents.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the phenyl groups.

Scientific Research Applications

Organic Synthesis

(4-Bromophenyl)triphenylsilane is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules. Some notable applications include:

- Cross-Coupling Reactions : The compound can be employed in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic compounds. This is particularly useful in the synthesis of biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

- Silylation Reactions : As a silane derivative, it can be used in silylation reactions to introduce silyl groups into organic molecules. This modification can enhance the stability and reactivity of the resulting compounds, making them suitable for further transformations .

Material Science

In material science, this compound serves as a precursor for creating advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The compound is noted for its application in the development of OLED materials. Its ability to form stable thin films makes it suitable for use in electronic devices where efficient light emission is required .

- Silicon-Based Materials : It can also be used to synthesize silicon-based polymers and composites that exhibit desirable mechanical and thermal properties. These materials find applications in coatings, adhesives, and sealants .

Pharmaceutical Applications

The pharmaceutical industry benefits from this compound as well:

- Drug Development : Its role as a versatile building block allows chemists to create various pharmaceutical intermediates. The compound's bromine atom can be replaced or modified to yield different derivatives that may possess therapeutic properties .

- Targeted Drug Delivery : Research indicates potential uses of silanes like this compound in targeted drug delivery systems due to their ability to modify surfaces at the molecular level, enhancing the interaction between drugs and biological targets .

Case Studies

Several case studies highlight the utility of this compound:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)triphenylsilane in chemical reactions involves the reactivity of the bromine atom and the silicon-phenyl bonds. The bromine atom can undergo nucleophilic substitution, while the silicon-phenyl bonds can participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Tetrakis(4-bromophenyl)silane: Contains four bromophenyl groups attached to a silicon atom.

Bis(4-bromophenyl)diphenylsilane: Contains two bromophenyl groups and two phenyl groups attached to a silicon atom.

Tetraphenylsilane: Contains four phenyl groups attached to a silicon atom.

Uniqueness

(4-Bromophenyl)triphenylsilane is unique due to the presence of a single bromophenyl group, which provides specific reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Biological Activity

(4-Bromophenyl)triphenylsilane, with the chemical formula CHBrSi and CAS number 18737-40-1, is a triarylsilane compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 415.40 g/mol

- Boiling Point : Not available

- Solubility : Poorly soluble in water, with a solubility of approximately 0.00000752 mg/ml.

- Log P (octanol-water partition coefficient) : 4.13, indicating high lipophilicity.

- Bioavailability Score : 0.55, suggesting moderate absorption potential.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its use as a catalyst in organic reactions. It has been shown to exhibit inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Enzyme Inhibition

- CYP1A2 Inhibitor : Yes

- CYP2C19 Inhibitor : Yes

- CYP2D6 Inhibitor : No

- CYP3A4 Inhibitor : No

This profile suggests that this compound may affect the metabolism of drugs processed by CYP1A2 and CYP2C19, potentially leading to drug-drug interactions.

Research indicates that triarylsilanes, including this compound, can act as Lewis acids and facilitate various organic transformations. For instance, they have been utilized as catalysts in the amidation of carboxylic acids with amines, showcasing their role in accelerating chemical reactions under mild conditions .

Case Study: Catalytic Activity

In a study investigating triarylsilanols as catalysts for direct amidation reactions, this compound was found to participate in the formation of amides from carboxylic acids and amines. The study highlighted that while some catalytic activity was observed, the efficiency varied based on the electronic nature of substituents on the aryl groups involved .

Table 1: Summary of Biological Activities and Properties

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | CHBrSi |

| Molecular Weight | 415.40 g/mol |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Solubility | Poorly soluble |

| Bioavailability Score | 0.55 |

| Catalytic Role | Amidation reactions |

Properties

IUPAC Name |

(4-bromophenyl)-triphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZSLJULKCKKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304978 | |

| Record name | (4-Bromophenyl)triphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18737-40-1 | |

| Record name | 18737-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromophenyl)triphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.